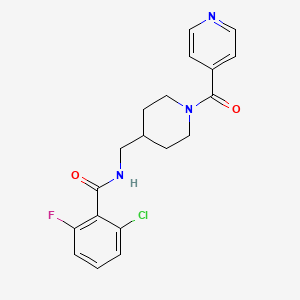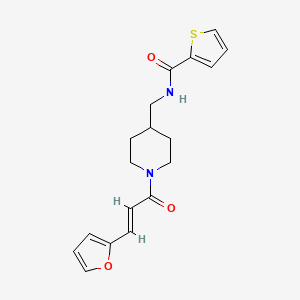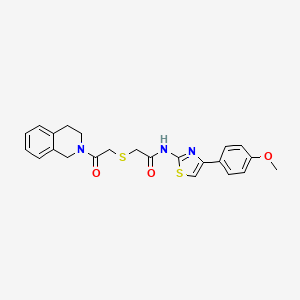![molecular formula C7H8N4O5 B2981466 2-[4-(aminocarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid CAS No. 1823432-34-3](/img/structure/B2981466.png)
2-[4-(aminocarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(aminocarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid, commonly known as ANP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANP is a pyrazole derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of ANP is not fully understood. However, it has been suggested that ANP may exert its effects through the inhibition of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
ANP has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that ANP can inhibit the proliferation of cancer cells and induce apoptosis. ANP has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, ANP has been shown to exhibit antioxidant activity and inhibit the production of reactive oxygen species.
实验室实验的优点和局限性
ANP has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, ANP also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of ANP. One potential direction is the further investigation of its potential use as an anti-inflammatory and anti-cancer agent. Another potential direction is the study of its potential use as a pesticide in agriculture. Additionally, the synthesis of novel materials using ANP as a precursor is an interesting area for future research. Further studies are also needed to fully understand the mechanism of action of ANP and its potential toxicity.
合成方法
ANP can be synthesized through different methods, including the reaction of 3-nitro-4-chloropyrazole with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction with hydrazine hydrate and carbonyldiimidazole. Another method involves the reaction of 3-nitro-4-chloropyrazole with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction with hydrazine hydrate and ethyl chloroformate.
科学研究应用
ANP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, ANP has been studied for its potential use as an anti-inflammatory and anti-cancer agent. In agriculture, ANP has been studied for its potential use as a pesticide. In materials science, ANP has been studied for its potential use in the synthesis of novel materials.
属性
IUPAC Name |
2-(4-carbamoyl-3-nitropyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O5/c1-3(7(13)14)10-2-4(5(8)12)6(9-10)11(15)16/h2-3H,1H3,(H2,8,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANKVQXZTPRAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C(=N1)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate](/img/structure/B2981383.png)

![N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide](/img/structure/B2981385.png)




![N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2981393.png)
![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2981394.png)
![1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid](/img/structure/B2981395.png)

![5-chloro-2-(methylsulfanyl)-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2981398.png)

![Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate](/img/structure/B2981405.png)